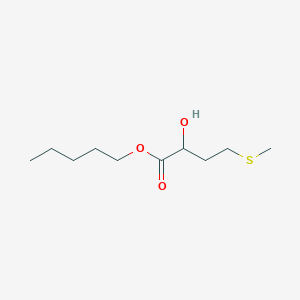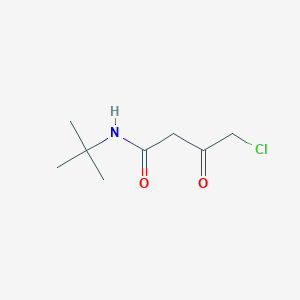
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a methyloxanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one shares structural similarities with other compounds containing the dimethoxyphenyl group and oxanone ring.
- Examples include this compound analogs with different substituents on the phenyl ring or variations in the oxanone ring structure.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methyloxanone ring in this compound gives it distinct chemical properties and potential applications.
- Its specific stereochemistry (5R,6R) also contributes to its uniqueness and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
478070-03-0 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
Clave InChI |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)


![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)


![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)

